molecular formula C16H19N3O4 B2447669 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014067-92-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2447669
CAS No.: 1014067-92-5
M. Wt: 317.345
InChI Key: OIWILGBSZYHABO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-3-19-10-12(16(18-19)21-4-2)15(20)17-11-5-6-13-14(9-11)23-8-7-22-13/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWILGBSZYHABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions . The pathways involved often include inhibition of key metabolic enzymes, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

PropertyValue
Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
LogP 0.6718
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 53.655 Ų

The structure features a benzodioxin moiety linked to a pyrazole carboxamide, which contributes to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

In vitro studies demonstrated that derivatives of this compound exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile regarding gastrointestinal side effects. For instance, compounds with similar structures showed COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM, indicating potent anti-inflammatory effects without significant ulcerogenic liability .

The proposed mechanism involves the binding of the compound to the active site of COX enzymes, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to the compound's unique structural features .

Study on Pyrazole Derivatives

A comprehensive review of pyrazole derivatives indicated that compounds similar to this compound demonstrated significant anti-inflammatory activity in various animal models. For example:

  • Carrageenan-Induced Paw Edema Model : In this model, several derivatives exhibited 78.9% to 96% edema inhibition compared to standard drugs like celecoxib (82.8%) .
  • Histopathological Studies : These studies revealed minimal degenerative changes in vital organs (stomach, liver, kidneys), supporting the safety profile of these compounds .

Safety and Toxicity Assessment

Acute oral toxicity studies indicated that certain derivatives had LD50 values exceeding 2000 mg/kg in mice, suggesting a low toxicity profile . This is particularly important for therapeutic applications where safety is paramount.

Q & A

Q. Structural Validation :

  • NMR Spectroscopy : Confirms substituent positions and purity (e.g., ethyl group protons at δ ~1.2–1.4 ppm, benzodioxin aromatic protons).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC with UV Detection : Assesses purity (>95% by area normalization) .

(Advanced) How can researchers optimize reaction conditions to improve synthetic yield and reproducibility?

Methodological Answer:
Statistical Design of Experiments (DoE) is critical:

  • Factors to Vary : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd for coupling steps), and reaction time.
  • Response Surface Methodology (RSM) : Identifies optimal parameter combinations (e.g., maximizing yield while minimizing by-products).
  • Case Study : A study on similar pyrazole derivatives achieved a 30% yield increase by optimizing solvent (acetonitrile) and temperature (80°C) via DoE .

Table 1 : Example DoE Parameters for Carboxamide Coupling

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)258060
Catalyst (mol%)51510
Reaction Time (h)122418

(Advanced) How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from assay variability or structural analogs. Strategies include:

Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 values normalized to control assays).

Structural Analog Screening : Test derivatives (e.g., fluorophenyl or chlorophenyl variants) to isolate substituent effects .

Target Validation : Use CRISPR knockouts or siRNA to confirm target specificity in conflicting studies.

Computational Docking : Perform molecular dynamics simulations to assess binding mode consistency across experimental conditions .

(Basic) What analytical techniques are essential for characterizing this compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition onset temperature).
  • High-Resolution LC-MS : Monitors degradation products in accelerated stability studies (40°C/75% RH for 4 weeks).
  • pH-Dependent Solubility : Assess stability in buffers (pH 1–10) via UV-Vis spectroscopy.
  • Solid-State NMR : Detects crystallinity changes affecting shelf-life .

(Advanced) What methodologies elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography : Resolves 3D binding conformations (e.g., benzodioxin moiety interacting with hydrophobic pockets).
  • In Silico Mutagenesis : Predicts critical residues for binding using tools like Rosetta .

Table 2 : Example Binding Data for Structural Analogs

Compound ModificationTarget Affinity (nM)Assay Type
Fluorophenyl Substituent12 ± 2SPR
Chlorophenyl Substituent45 ± 5ITC

(Advanced) How can researchers resolve scale-up challenges in synthesizing this compound for preclinical studies?

Methodological Answer:

  • Process Analytical Technology (PAT) : Monitors reaction progression in real-time (e.g., FTIR for intermediate detection).
  • Membrane Separation : Purifies intermediates via nanofiltration to replace column chromatography.
  • Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., cyclization) .
  • Case Study : A scaled-up synthesis of a related pyrazole achieved 85% yield using continuous flow reactors .

(Basic) What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment : Review SDS for acute toxicity (e.g., LD50 in rodents) and environmental impact.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for powder handling.
  • Waste Management : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO3) before disposal .

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